2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO4 It is a brominated derivative of acetosyringone, a phenolic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone typically involves the bromination of 4-hydroxy-3,5-dimethoxyacetophenone. This reaction is carried out under light irradiation, which facilitates the addition of a bromine atom to the ethanone moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential inhibitor of enzymes like carbonic anhydrase.
Medicine: Investigated for its potential therapeutic properties due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone involves its interaction with biological molecules. For instance, as a potential carbonic anhydrase inhibitor, it may bind to the active site of the enzyme, blocking its activity. This interaction can affect various physiological processes, such as pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
Acetosyringone: 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, the non-brominated analog.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: A similar compound with different substitution on the aromatic ring.
4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with different functional groups.
Uniqueness
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is unique due to its specific bromination pattern and the presence of both hydroxyl and methoxy groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYIKFIZNYRVDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710175 |
Source
|
Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51149-28-1 |
Source
|
Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does alpha-Bromoacetosyringone (ASBr) affect the activation of virulence genes in Agrobacterium tumefaciens?
A1: Agrobacterium tumefaciens utilizes a two-component regulatory system, VirA/VirG, to activate its virulence genes (vir genes) in response to phenolic compounds released by host plants. ASBr acts as a potent inhibitor of this induction process. []
Q2: What is the significance of using radiolabeled ASBr in this research?
A2: Using an iodine-125 (125I) labeled analog of ASBr was crucial for identifying the proteins involved in ASBr's inhibitory mechanism. This radiolabeling allowed researchers to track the binding of ASBr within A. tumefaciens cells and subsequently identify p10 and p21 as the targets. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.